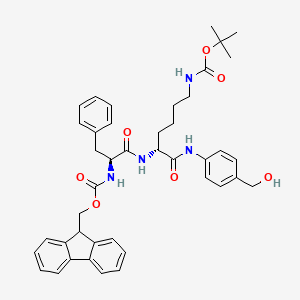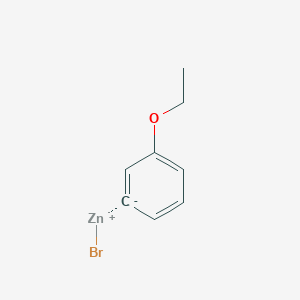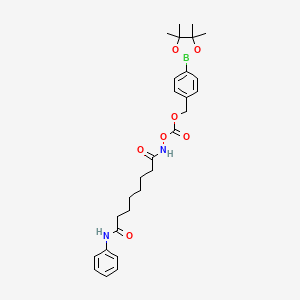
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide is an organic compound that features a cyanobenzyl group attached to a methylamino moiety, which is further connected to a propylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide typically involves the reaction of 4-cyanobenzyl chloride with N-methylpropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, thiols, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Corresponding substituted amides or other derivatives
Scientific Research Applications
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyanobenzyl group can enhance binding affinity to certain molecular targets, while the amide moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Cyanobenzyl)(methyl)amino)-N-ethylacetamide
- 2-((4-Cyanobenzyl)(methyl)amino)-N-butylacetamide
- 2-((4-Cyanobenzyl)(methyl)amino)-N-isopropylacetamide
Uniqueness
2-((4-Cyanobenzyl)(methyl)amino)-N-propylacetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The propyl group can influence the compound’s solubility and interaction with biological membranes, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[(4-cyanophenyl)methyl-methylamino]-N-propylacetamide |
InChI |
InChI=1S/C14H19N3O/c1-3-8-16-14(18)11-17(2)10-13-6-4-12(9-15)5-7-13/h4-7H,3,8,10-11H2,1-2H3,(H,16,18) |
InChI Key |
UTXRTMULRXZIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN(C)CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)
![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)



![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)


